2-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
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Description
2-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.41. The purity is usually 95%.
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Scientific Research Applications
Angiotensin II Receptor Antagonism
Research on triazolinone biphenylsulfonamide derivatives, including compounds structurally related to "2-(1-((4-(tert-butyl)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole," has shown them to be orally active angiotensin II (AII) antagonists with potent AT1 receptor affinity. These compounds exhibit subnanomolar IC50 values at the AT1 receptor subtype, indicating high affinity. Some derivatives also showed enhanced AT2 binding, making them candidates for the design of dual AT1/AT2 receptor antagonists, which could offer therapeutic advantages over selective AT1 antagonists in treating cardiovascular diseases (W. Ashton et al., 1994).
Antibacterial Activity
A series of monocyclic β-lactams, including derivatives of azetidine-2-ones similar to the chemical structure , exhibited antibacterial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli. These findings underscore the potential of these compounds in developing new antibacterial agents. The structure–activity relationship analysis suggested that the presence of specific substituents could enhance their antimicrobial efficacy (Ali Parvez et al., 2010).
Synthetic Transformations for Nitrogen-Based Heterocycles
The utility of 1,2,3-triazoles, including those with sulfonyl groups, extends to synthetic organic chemistry, where they serve as intermediates in generating metallo azavinyl carbene intermediates. These intermediates facilitate various synthetic transformations, leading to the formation of highly functionalized nitrogen-based heterocycles. Such transformations are crucial in synthesizing complex molecules for medicinal chemistry and drug development (P. Anbarasan et al., 2014).
Properties
IUPAC Name |
2-[1-(4-tert-butylphenyl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-15(2,3)12-4-6-14(7-5-12)22(20,21)18-10-13(11-18)19-16-8-9-17-19/h4-9,13H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLTVZMJLDZDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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